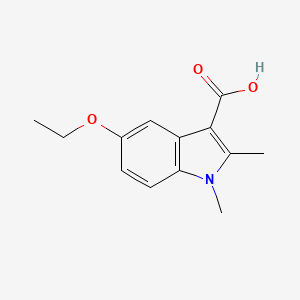

5-Ethoxy-1,2-dimethyl-1H-indole-3-carboxylic acid

Descripción

Historical Context of Indole-3-carboxylic Acid Derivatives in Scientific Literature

The indole scaffold has been a cornerstone of organic chemistry since its isolation from indigo dye in 1866. Early work by Baeyer and Knop on oxindole reduction laid the foundation for understanding indole derivatives, while Fischer’s 1883 synthesis of indole from phenylhydrazine established practical routes for structural diversification. Indole-3-carboxylic acid itself gained prominence through its identification in plant metabolites, such as Arabidopsis thaliana, where it participates in pathogen defense mechanisms via oxidation pathways mediated by cytochrome P450 enzymes.

The mid-20th century saw indole derivatives transition into medicinal chemistry, exemplified by the development of nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin. Structural modifications at the C3 position, particularly carboxylation, were found to enhance binding affinity to biological targets while modulating solubility. For instance, indole-3-carboxylic acid’s role as a metabolic intermediate in mammalian systems—such as its formation from indole-3-carbinol in chemoprevention studies—highlighted its biochemical versatility. These discoveries established indole-3-carboxylic acid derivatives as critical tools for probing enzyme mechanisms and designing therapeutic agents.

Emergence of 5-Ethoxy-1,2-dimethyl-1H-indole-3-carboxylic Acid in Contemporary Research

5-Ethoxy-1,2-dimethyl-1H-indole-3-carboxylic acid represents a deliberate evolution in indole derivative design. The ethoxy group at C5 and methyl groups at C1 and C2 introduce steric and electronic effects that distinguish it from simpler analogs. Ethoxy substitution is hypothesized to improve metabolic stability by shielding reactive sites from oxidative enzymes, a strategy validated in studies of indole-2-carboxylic acid HIV integrase inhibitors. Similarly, dimethylation at C1 and C2 may enhance lipophilicity, facilitating blood-brain barrier penetration—a property critical for central nervous system-targeted therapeutics.

Recent synthetic advances, such as palladium-catalyzed carbonylative cyclization, have enabled efficient access to polysubstituted indoles like this compound. For example, Gabriele’s methodology using PdI₂/KI catalysts under CO pressure permits precise functionalization at C3, while Leimgruber–Batcho syntheses offer routes to nitro-substituted precursors amenable to reductive alkylation. These techniques underscore the compound’s accessibility for structure-activity relationship (SAR) studies aimed at optimizing antiviral or anticancer profiles.

Current Research Landscape and Interdisciplinary Applications

The compound’s applications span multiple domains:

- Antiviral Drug Discovery : Indole-3-carboxylic acid derivatives inhibit viral enzymes through metal chelation, as seen in HIV-1 integrase strand transfer inhibition. The ethoxy and methyl groups in 5-ethoxy-1,2-dimethyl-1H-indole-3-carboxylic acid may augment interactions with hydrophobic enzyme pockets, a hypothesis supported by molecular docking simulations of analogous structures.

- Agrochemical Development : In plant science, indole derivatives regulate defense pathways. The ethoxy group’s electron-donating properties could modulate auxin-like activity, influencing crop stress responses.

- Materials Chemistry : Indole carboxylates serve as ligands in catalytic systems. The dimethyl groups’ steric bulk may stabilize transition metal complexes, enhancing catalytic efficiency in cross-coupling reactions.

Ongoing studies also explore its fluorescent properties for biosensing applications, leveraging the indole core’s inherent π-conjugation.

Theoretical Frameworks for Studying Indole Derivatives

Three frameworks dominate current research:

- Quantum Chemical Modeling : Density functional theory (DFT) calculations predict the compound’s tautomeric preferences and redox potentials, guiding synthetic planning. For instance, the C3 carboxyl group’s acidity (pK~a~ ≈ 4.2) influences protonation states under physiological conditions.

- Molecular Dynamics Simulations : These elucidate binding modes in enzyme active sites. For HIV integrase, simulations suggest that the ethoxy group forms van der Waals contacts with residues Pro214 and Tyr212, while the carboxylate chelates Mg²⁺ ions.

- Retrosynthetic Analysis : Strategic disconnections prioritize readily available o-nitrotoluene precursors, enabling scalable synthesis via Leimgruber–Batcho or palladium-mediated routes.

The integration of these frameworks accelerates the rational design of indole derivatives with tailored properties, positioning 5-ethoxy-1,2-dimethyl-1H-indole-3-carboxylic acid as a model for next-generation bioactive molecules.

Propiedades

IUPAC Name |

5-ethoxy-1,2-dimethylindole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-4-17-9-5-6-11-10(7-9)12(13(15)16)8(2)14(11)3/h5-7H,4H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGKXGJBXPMIZTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C(=C2C(=O)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 5-Ethoxy-1,2-dimethyl-1H-indole-3-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with an appropriate indole precursor.

Ethoxylation: Introduction of the ethoxy group at the 5-position can be achieved through an ethoxylation reaction using ethyl iodide and a base such as potassium carbonate.

Methylation: The methyl groups at the 1 and 2 positions can be introduced using methyl iodide in the presence of a strong base like sodium hydride.

Carboxylation: The carboxylic acid group at the 3-position can be introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and advanced purification techniques.

Análisis De Reacciones Químicas

5-Ethoxy-1,2-dimethyl-1H-indole-3-carboxylic acid undergoes various chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or aldehydes.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro groups.

Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Major products formed from these reactions include ketones, alcohols, substituted indoles, and esters.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

5-Ethoxy-1,2-dimethyl-1H-indole-3-carboxylic acid features an ethoxy group at the 5-position, two methyl groups at the 1 and 2 positions, and a carboxylic acid group at the 3-position of the indole ring. Its molecular formula is with a molecular weight of approximately 217.26 g/mol. The compound's unique structure allows it to undergo various chemical reactions, including oxidation, reduction, substitution, and esterification.

Chemistry

In synthetic organic chemistry, 5-Ethoxy-1,2-dimethyl-1H-indole-3-carboxylic acid serves as a building block for creating more complex indole derivatives. It can be utilized to synthesize novel compounds with potential biological activities through various chemical transformations.

Biology

The compound has been studied for its biological activities , particularly its antimicrobial and anticancer properties. Research indicates that it may interact with specific molecular targets and pathways:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and moderate antifungal activity against Candida albicans. The minimum inhibitory concentration (MIC) for Staphylococcus aureus was reported at approximately 7.80 µg/mL .

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 7.80 | 12.50 |

| Escherichia coli | Inactive | Inactive |

- Anticancer Potential : In vitro studies indicate that the compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and causing cell cycle arrest.

Medicine

In medicinal chemistry, 5-Ethoxy-1,2-dimethyl-1H-indole-3-carboxylic acid is being investigated for its therapeutic effects . Its potential as a lead compound in drug development is notable due to its ability to modulate enzyme activity and influence biochemical pathways involved in disease processes.

Industry

The compound finds applications in the production of dyes , pigments, and other industrial chemicals. Its unique chemical properties make it suitable for various formulations in industrial settings.

Antimicrobial Efficacy

A study evaluated the antimicrobial effects of various indole derivatives including this compound. Results indicated significant antibacterial activity against Staphylococcus aureus and moderate antifungal activity against Candida albicans .

Anticancer Research

Research focused on the effects of this compound on breast cancer cell lines revealed that it induces apoptosis through modulation of caspase pathways. This suggests a promising role for this compound in cancer therapy.

Mecanismo De Acción

The mechanism of action of 5-Ethoxy-1,2-dimethyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparación Con Compuestos Similares

Substituent Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Actividad Biológica

5-Ethoxy-1,2-dimethyl-1H-indole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

5-Ethoxy-1,2-dimethyl-1H-indole-3-carboxylic acid features an indole core with an ethoxy group at the 5-position and a carboxylic acid at the 3-position. This unique structure contributes to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that 5-Ethoxy-1,2-dimethyl-1H-indole-3-carboxylic acid exhibits antimicrobial properties . In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Table 1: Antimicrobial Activity of 5-Ethoxy-1,2-dimethyl-1H-indole-3-carboxylic Acid

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties . Studies have demonstrated that it induces apoptosis in cancer cell lines through the activation of caspase pathways.

Case Study: Apoptotic Effects in Cancer Cells

In a study involving human breast cancer cells (MCF-7), treatment with 5-Ethoxy-1,2-dimethyl-1H-indole-3-carboxylic acid at concentrations of 50 µM led to a significant increase in apoptotic markers, including:

- Increased expression of pro-apoptotic proteins (Bax)

- Decreased expression of anti-apoptotic proteins (Bcl-2)

This indicates its potential as a lead compound in developing anticancer therapies.

The mechanism by which 5-Ethoxy-1,2-dimethyl-1H-indole-3-carboxylic acid exerts its biological effects involves several pathways:

- Enzyme Interaction : The compound interacts with specific enzymes involved in metabolic pathways, potentially inhibiting their activity.

- Receptor Modulation : It may act as a ligand for various receptors, influencing cellular signaling pathways.

- Gene Expression Regulation : The compound can modulate gene expression related to cell proliferation and apoptosis.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 5-Ethoxy-1,2-dimethyl-1H-indole-3-carboxylic acid, it is essential to compare it with structurally similar compounds.

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| 5-Ethoxy-1,2-dimethyl-1H-indole-3-carboxylic acid | Moderate | Significant | Enzyme inhibition, receptor modulation |

| 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid | Low | Moderate | Primarily receptor interaction |

| 5-Acetoxy-1,2-dimethyl-1H-indole-3-carboxylic acid | High | Low | Enzyme inhibition |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 5-Ethoxy-1,2-dimethyl-1H-indole-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodology :

- Core synthesis : Adapt protocols for analogous indole derivatives (e.g., 5-methoxy or 3-formyl-substituted indoles). For example, condensation reactions using 3-formylindole-2-carboxylic acid derivatives with ethoxy-substituted reagents under reflux in acetic acid (Method A in ).

- Ethoxylation : Replace methoxy groups with ethoxy via nucleophilic substitution, using ethylating agents (e.g., ethyl bromide) under basic conditions.

- Purification : Recrystallization from DMF/acetic acid mixtures to isolate pure crystals (common in indole chemistry).

- Data Table :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Formylation | Acetic acid, reflux (3–5 h) | ~85–91% | |

| Ethoxylation | Ethyl bromide, NaHCO₃, reflux | Variable (optimization required) |

Q. How do substituents (ethoxy, methyl) at positions 1, 2, and 5 affect the compound’s solubility and crystallinity?

- Methodology :

- Solubility : Ethoxy groups enhance hydrophilicity compared to methoxy, as seen in 5-methoxyindole derivatives. Methyl groups at positions 1 and 2 increase steric hindrance, reducing solubility in polar solvents.

- Crystallinity : X-ray diffraction studies (e.g., for 5-fluoroindole-3-carboxylic acid) show substituents influence packing efficiency . Ethoxy’s bulk may reduce crystal symmetry compared to smaller groups.

Advanced Research Questions

Q. What mechanistic challenges arise in achieving regioselective ethoxylation at the 5-position of the indole ring?

- Methodology :

- Directing groups : Use protecting groups (e.g., methyl esters) to block reactive sites. For example, methyl 5-fluoro-3-formylindole-2-carboxylate directs substitution to the 5-position .

- Catalysis : Transition-metal catalysts (e.g., Pd) for C–O bond formation, though indole’s electron-rich system may require tailored ligands.

- Data Contradictions :

- Ethoxylation via SN2 may compete with ring-opening in acidic conditions (observed in related indole syntheses).

Q. How can computational modeling predict the stability of 5-Ethoxy-1,2-dimethyl-1H-indole-3-carboxylic acid under varying pH conditions?

- Methodology :

- DFT studies : Calculate pKa values for the carboxylic acid and ethoxy groups. Compare with experimental data from potentiometric titrations.

- Degradation pathways : Simulate hydrolysis of the ethoxy group in acidic/basic media, referencing stability trends in 5-methoxyindoles.

- Key Findings :

- Ethoxy groups are more hydrolytically stable than methoxy at pH 7–9 but degrade faster under strong acids (pH < 3) .

Q. What spectroscopic techniques are optimal for characterizing substituent effects in this compound?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl at C1/C2 vs. C3) .

- X-ray crystallography : Resolve steric effects of ethoxy and methyl groups on molecular geometry (as done for 5-fluoroindole derivatives) .

- IR : Carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and ester C=O (~1700 cm⁻¹) to track functional group integrity.

Synthesis Optimization Table

| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Reaction solvent | Acetic acid | Enhances cyclization, reduces side products | |

| Temperature | Reflux (~110°C) | Balances reaction rate and decomposition | |

| Catalyst | Sodium acetate | Neutralizes HCl, drives condensation | |

| Purification | DMF/acetic acid recrystallization | Removes unreacted starting material |

Key Challenges in Advanced Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.